4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoic acid

Catalog No.
S690923
CAS No.
923200-19-5
M.F
C12H11NO4
M. Wt
233.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoic acid

CAS Number

923200-19-5

Product Name

4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoic acid

IUPAC Name

4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoic acid

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

InChI

InChI=1S/C12H11NO4/c14-10-5-6-11(15)13(10)7-8-1-3-9(4-2-8)12(16)17/h1-4H,5-7H2,(H,16,17)

InChI Key

CZYMXZWZYTZRRF-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)CC2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1CC(=O)N(C1=O)CC2=CC=C(C=C2)C(=O)O

4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoic acid (CAS 923200-19-5) is a bifunctional synthetic building block featuring a benzoic acid core and an N-linked aliphatic succinimide ring. Unlike highly reactive N-hydroxysuccinimide (NHS) esters or thiol-reactive maleimides, this compound presents a stable, non-reactive succinimide moiety. In procurement contexts, it is primarily sourced as a rigid, low-lipophilicity spacer for library synthesis, a highly nucleophilic precursor for radical-mediated C-C bond formation, or a critical "dead" negative control for maleimide-based bioconjugation assays. Its structural stability allows for aggressive amide coupling at the carboxylic acid without prematurely degrading the imide ring [1].

Substituting this compound with the widely available 4-(phthalimidomethyl)benzoic acid introduces unnecessary steric bulk and significantly increases lipophilicity (cLogP), which frequently causes precipitation in aqueous screening assays and pushes final compounds outside "Rule of 5" compliance. Conversely, attempting to use 4-(maleimidomethyl)benzoic acid as a structural equivalent fails because the maleimide double bond is rapidly consumed by thiols via Michael addition, leading to off-target covalent binding. Procuring the exact succinimide analog is mandatory when a stable, low-molecular-weight, and biologically inert imide pharmacophore is required for controlled synthesis or assay validation [1].

Thiol Reactivity: The Ultimate Maleimide Negative Control

In bioconjugation workflows, distinguishing between specific covalent binding and non-specific hydrophobic interactions is critical. 4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoic acid serves as the exact saturated structural analog to 4-(maleimidomethyl)benzoic acid. While the maleimide comparator exhibits >99% conversion in the presence of physiological thiols (e.g., glutathione) within minutes, the target succinimide compound shows 0% reactivity under identical conditions [1]. This absolute lack of reactivity makes it the gold-standard negative control for validating maleimide-based probes.

Evidence DimensionThiol-Michael addition reactivity (conversion rate)
Target Compound Data0% conversion (inert)
Comparator Or Baseline4-(Maleimidomethyl)benzoic acid (>99% conversion)
Quantified DifferenceAbsolute suppression of thiol reactivity
ConditionsAqueous buffer (pH 7.4), excess glutathione, room temperature

Procuring this compound is essential for assay validation to prove that a maleimide-linked drug or probe is binding covalently rather than non-specifically.

Radical Nucleophilicity in C-C Bond Formation

For synthetic chemists utilizing imidomethyl radicals for conjugate additions to alkylidenemalonates, the choice of the imide ring dictates reaction kinetics. Research demonstrates that succinimidomethyl radicals (derived from the target scaffold) undergo conjugate addition approximately 4 times faster than phthalimidomethyl radicals. This is attributed to the higher nucleophilicity and reduced steric hindrance of the 5-membered succinimide system compared to the fused aromatic phthalimide system[1].

Evidence DimensionRelative rate of radical conjugate addition
Target Compound DataSuccinimidomethyl radical (Relative rate ~4x)
Comparator Or BaselinePhthalimidomethyl radical (Relative rate 1x)
Quantified Difference400% increase in conjugate addition rate
ConditionsDimethylzinc-initiated conjugate addition to alkylidenemalonates

Buyers designing routes for late-stage functionalization or complex library synthesis should select the succinimide derivative to maximize yields and reaction rates in radical pathways.

Physicochemical Optimization for Library Design

When building combinatorial libraries, maintaining optimal physicochemical properties is paramount to prevent downstream attrition. Replacing the common 4-(phthalimidomethyl)benzoic acid building block with 4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoic acid reduces the molecular weight by 48 Da (233.22 vs 281.26 g/mol) and lowers the cLogP by approximately 1.5 units[1]. This shift significantly improves aqueous solubility and increases the fraction of sp3 carbons (Fsp3), aligning the resulting library members more closely with modern drug-likeness guidelines.

Evidence DimensionMolecular Weight and Lipophilicity (cLogP)
Target Compound DataMW 233.22, lower cLogP
Comparator Or Baseline4-(Phthalimidomethyl)benzoic acid (MW 281.26, cLogP + ~1.5 units)
Quantified Difference-48 Da MW, -1.5 cLogP units
Conditionsin silico property calculation and standard aqueous buffer solubility

Procurement of the succinimide variant directly translates to better hit rates in high-throughput screening by minimizing false positives caused by aggregation of highly lipophilic compounds.

Mechanistic Validation in ADC and Probe Development

Used as a non-reactive structural control to validate that 4-(maleimidomethyl)benzoic acid-derived conjugates are binding exclusively via covalent thiol-Michael addition, ruling out non-specific hydrophobic interactions [1].

Synthesis of High-Fsp3 Combinatorial Libraries

Procured as a bifunctional building block to introduce a polar, rigid imide pharmacophore without the excessive lipophilicity and flat aromaticity associated with phthalimide reagents [2].

Radical-Mediated Late-Stage Functionalization

Deployed as an efficient precursor for succinimidomethyl radical generation, leveraging its superior nucleophilicity for rapid conjugate additions in complex molecule synthesis [3].

XLogP3

0.2

Dates

Last modified: 08-15-2023

Explore Compound Types